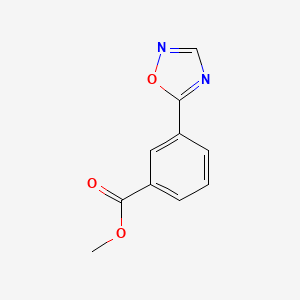

Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate

Description

The exact mass of the compound Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(1,2,4-oxadiazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-14-10(13)8-4-2-3-7(5-8)9-11-6-12-15-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKKBTPPVMUYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=NC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354951-60-2 | |

| Record name | methyl 3-(1,2,4-oxadiazol-5-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Detailed Chemical Profile: Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate

[1]

Executive Summary

Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate is a bifunctional heterocyclic building block characterized by a central 1,2,4-oxadiazole ring substituted at the C5 position with a methyl benzoate moiety.[1] This compound represents a critical scaffold in drug discovery, particularly as a precursor for nonsense mutation readthrough agents (structurally related to Ataluren) and as a bioisostere for esters and amides in peptidomimetics. Its unique electronic distribution allows it to function as a metabolically stable linker that mimics the geometry of a carbonyl group while improving lipophilicity and membrane permeability.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10]

Structural Identity

The molecule consists of a 1,2,4-oxadiazole core.[2][3][4][5][6][7] The numbering of the oxadiazole ring assigns the oxygen atom as position 1, the nitrogen atoms as 2 and 4, and the carbons as 3 and 5.

-

Position 5 (C5): Attached to the 3-position (meta) of a methyl benzoate ring.

-

Position 3 (C3): Unsubstituted (H) in the parent structure, though frequently substituted with alkyl or aryl groups in bioactive derivatives.

| Property | Data |

| IUPAC Name | Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| SMILES | COC(=O)C1=CC=CC(C2=NC=NO2)=C1 |

| Core Scaffold | 3,5-disubstituted-1,2,4-oxadiazole |

| Electronic Character | Electron-deficient heterocycle; π-excessive at N2/N4 |

Electronic & Physicochemical Properties[1]

-

Bioisosterism: The 1,2,4-oxadiazole ring is a classic bioisostere for ester (-COO-) and amide (-CONH-) linkages.[1] It replicates the planar geometry and hydrogen bond acceptor capabilities of these groups but lacks the hydrolytic instability.

-

Lipophilicity: The replacement of a polar amide/ester with an oxadiazole typically increases LogP, enhancing blood-brain barrier (BBB) penetration.

-

Metabolic Stability: Unlike the methyl ester moiety (which is prone to rapid hydrolysis by esterases to the carboxylic acid), the oxadiazole ring is generally resistant to hepatic metabolism, extending the half-life of the pharmacophore.

Synthesis Strategy

The synthesis of 5-aryl-1,2,4-oxadiazoles relies on the condensation of an amidoxime (providing the C3-N4-O1 fragment) with an activated carboxylic acid derivative (providing the C5 carbon).[1]

Retrosynthetic Analysis

To construct Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate :

-

Disconnection: The bond between C5 of the oxadiazole and the aromatic ring is stable; the ring formation usually occurs via the O1-C5 and N4-C5 bonds.

-

Precursors:

-

Fragment A (C3 side): Formamidoxime (for H-substituted) or Acetamidoxime/Benzamidoxime (for substituted analogs).

-

Fragment B (C5 side): Mono-methyl isophthalate (3-methoxycarbonylbenzoic acid).[1]

-

Reaction Mechanism

The reaction proceeds via an O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a thermal or base-catalyzed cyclodehydration .[1]

-

Activation: The carboxylic acid (Mono-methyl isophthalate) is activated using CDI (1,1'-Carbonyldiimidazole) or converted to the acid chloride.

-

Coupling: The amidoxime attacks the activated carbonyl, forming an acyclic O-acyl intermediate.

-

Cyclization: Heating (often in toluene or DMF) or treatment with TBAF promotes dehydration, closing the ring to form the 1,2,4-oxadiazole.

Visualization: Synthesis Workflow

Caption: Synthetic pathway for the construction of the 5-substituted 1,2,4-oxadiazole core.

Experimental Protocol

The following protocol describes the synthesis of the scaffold using CDI coupling, which is preferred for its mild conditions and avoidance of acidic byproducts.

Reagents

-

Substrate: Mono-methyl isophthalate (1.0 equiv).[1]

-

Coupling Partner: Formamidoxime (for unsubstituted C3) or Acetamidoxime (1.1 equiv).

-

Activator: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv).

-

Solvent: Anhydrous DMF or Dioxane.

Step-by-Step Methodology

-

Activation Phase:

-

Dissolve Mono-methyl isophthalate (10 mmol) in anhydrous DMF (20 mL) under nitrogen atmosphere.

-

Add CDI (12 mmol) portion-wise at 0°C.

-

Stir at room temperature for 1 hour until CO₂ evolution ceases (formation of acyl-imidazole).

-

-

Coupling Phase:

-

Cyclization Phase:

-

Heat the reaction mixture to 100–110°C for 4–6 hours. Alternatively, for temperature-sensitive substrates, add TBAF (1M in THF) and stir at room temperature.

-

Checkpoint: LC-MS should show the disappearance of the intermediate [M+H]+ and appearance of the product [M-18+H]+.

-

-

Work-up & Purification:

-

Cool to room temperature and dilute with ethyl acetate.

-

Wash with water (3x) and brine to remove DMF and imidazole byproducts.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Medicinal Chemistry Applications

The Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate structure is a versatile intermediate.[1][9]

Nonsense Mutation Readthrough

This scaffold is structurally homologous to Ataluren (Translarna), a drug used for Duchenne Muscular Dystrophy.

-

Structural Comparison: Ataluren is 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid.[1] Note the connectivity: Ataluren has the benzoate at the C3 position of the oxadiazole. The compound in this guide has the benzoate at the C5 position .

-

SAR Implication: Changing the connectivity from 3,5-diaryl to 5,3-diaryl alters the vector of the substituents and the electrostatic potential map, potentially modifying target binding affinity and solubility.

Bioisostere for Linkers

In fragment-based drug design, this molecule serves as a rigid linker.[1]

-

Geometry: The 1,2,4-oxadiazole ring is planar. The C3 and C5 substituents are oriented at approximately 136°, mimicking the bond angle of a trans-amide.

-

Interactions: The N2 and N4 atoms can accept hydrogen bonds, while the aromatic system participates in

-

Caption: Structure-Activity Relationship (SAR) map of the oxadiazole scaffold.

References

-

Bostrom, J., et al. (2012).[3] "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

-

Pace, A., & Buscemi, S. (2017). "Fluorine-containing 1,2,4-oxadiazoles."[1][10][4] Advances in Heterocyclic Chemistry. Link

-

Jakopin, Z. (2017). "Synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid derivatives." Current Organic Chemistry. Link

-

PubChem. (2024). "1,2,4-Oxadiazole Compound Summary." National Library of Medicine. Link

-

Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters. Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. abq.org.br [abq.org.br]

- 4. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate | C16H11FN2O3 | CID 11208732 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 1,2,4-Oxadiazole Benzoate Scaffold: A Technical Guide for Drug Discovery

Executive Summary

The 1,2,4-oxadiazole benzoate scaffold represents a privileged structure in modern medicinal chemistry, most notably validated by the development of Ataluren (PTC124) .[1] This scaffold combines the hydrolytic and metabolic stability of the 1,2,4-oxadiazole ring—acting as a bioisostere for labile esters and amides—with the electronic and binding versatility of a benzoic acid moiety.

This guide provides a technical analysis of the scaffold's physicochemical properties, a self-validating synthetic protocol, and a mechanistic breakdown of its primary application in nonsense mutation suppression.

Part 1: Scaffold Architecture & Physicochemical Profile

Bioisosteric Rationale

The 1,2,4-oxadiazole ring is a pentagonal heterocycle containing three heteroatoms (1 oxygen, 2 nitrogens).[2] In the context of the benzoate scaffold, it serves two critical functions:

-

Amide/Ester Bioisostere: It mimics the geometry and electron distribution of peptide bonds or esters but lacks the susceptibility to hydrolytic cleavage by esterases or peptidases.

-

-Stacking Capability: The aromatic character allows for significant

Physicochemical Properties Table

The following data summarizes the typical profile of a 3-(5-aryl-1,2,4-oxadiazol-3-yl)benzoic acid derivative (Ataluren-like).

| Property | Typical Range/Value | Impact on Drug Design |

| LogP (Lipophilicity) | 2.5 – 4.5 | Moderate lipophilicity ensures good membrane permeability but requires formulation optimization for aqueous solubility. |

| pKa (Acidic) | ~3.5 – 4.5 | The benzoic acid moiety is ionized at physiological pH, aiding solubility but potentially limiting passive diffusion unless masked (prodrug). |

| H-Bond Donors (HBD) | 1 (Carboxyl) | Limited HBD count is favorable for permeability (Lipinski’s Rule of 5). |

| H-Bond Acceptors (HBA) | 4–5 | The oxadiazole nitrogens and oxygen act as weak acceptors, crucial for target engagement. |

| Metabolic Stability | High (Ring) | The oxadiazole ring is resistant to CYP450 oxidation. The primary metabolic liability is glucuronidation of the carboxylic acid. |

| Hydrolytic Stability | Excellent | Stable in both acidic (pH 1.2) and basic conditions, unlike 1,3,4-oxadiazoles which can degrade. |

Part 2: Synthetic Methodology (Self-Validating Protocol)

Retrosynthetic Logic

The most robust route to the 1,2,4-oxadiazole benzoate scaffold involves the condensation of an amidoxime (derived from a nitrile) with an activated carboxylic acid (or acyl chloride). This approach allows for convergent synthesis, where the "benzoate" head and the "aryl" tail can be varied independently.

Standard Operating Procedure (SOP)

Objective: Synthesis of 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid (Ataluren scaffold).

Reagents:

-

Component A: 3-Cyanobenzoic acid methyl ester (converted to amidoxime).

-

Component B: 2-Fluorobenzoyl chloride.

-

Solvents: DMF, Toluene, Pyridine.

-

Base: Potassium-tert-butoxide (KOtBu) or DIPEA.

Step-by-Step Protocol:

-

Amidoxime Formation:

-

Dissolve 3-cyanobenzoic acid methyl ester (10 mmol) in MeOH.

-

Add Hydroxylamine HCl (20 mmol) and NaHCO3 (20 mmol).

-

Reflux at 65°C for 6 hours. Monitor via TLC (Polarity increases).

-

Validation Point: The nitrile peak (2230 cm⁻¹) in IR should disappear.

-

Evaporate solvent, wash with water, and dry the solid amidoxime intermediate.

-

-

O-Acylation:

-

Suspend the amidoxime (10 mmol) in anhydrous Toluene/Pyridine (10:1 ratio).

-

Dropwise add 2-Fluorobenzoyl chloride (11 mmol) at 0°C.

-

Stir at RT for 2 hours. This forms the O-acylamidoxime intermediate (uncyclized).

-

-

Cyclodehydration (The Critical Step):

-

Heat the reaction mixture to reflux (110°C) for 12 hours.

-

Mechanism: The heat drives the elimination of water, closing the 1,2,4-oxadiazole ring.

-

Validation Point: Monitor by HPLC. The intermediate O-acyl species will shift to a more non-polar product (the oxadiazole).

-

-

Hydrolysis (Unmasking the Benzoate):

-

Dissolve the ester-oxadiazole product in THF/Water (1:1).

-

Add LiOH (2 eq) and stir at RT for 4 hours.

-

Acidify with 1N HCl to precipitate the free acid. Filter and recrystallize from EtOH.

-

Synthesis Flowchart (Graphviz)

Caption: Convergent synthetic pathway for the 1,2,4-oxadiazole benzoate scaffold via O-acylamidoxime cyclization.

Part 3: Mechanism of Action (Nonsense Mutation Suppression)

The Biological Problem

Nonsense mutations introduce a premature termination codon (PTC) (UAA, UAG, or UGA) into mRNA.[1] This causes the ribosome to stop translation early, resulting in a truncated, non-functional protein.[1] This is the pathology behind Duchenne Muscular Dystrophy (DMD) and Cystic Fibrosis (CF).

The Scaffold's Role (Readthrough)

The 1,2,4-oxadiazole benzoate scaffold (specifically Ataluren) functions as a nonsense suppressor .[1]

-

Target: It binds to the ribosomal decoding center (likely the 60S subunit or the interface).

-

Effect: It lowers the fidelity of the codon-anticodon match specifically at the PTC. This allows a near-cognate tRNA (carrying an amino acid) to insert itself instead of the Release Factor (eRF), allowing translation to continue to the natural stop codon.

-

Selectivity: Crucially, it does not promote readthrough at natural stop codons, likely due to the stronger termination context (3' UTR interactions) at natural sites compared to premature sites.

Mechanism Diagram (Graphviz)

Caption: Competitive mechanism where the scaffold promotes tRNA insertion over Release Factor at Premature Termination Codons.

Part 4: Therapeutic Applications & Status[2][3]

Duchenne Muscular Dystrophy (DMD)[3][4]

-

Drug: Ataluren (Translarna™).

-

Status: Conditionally approved in the EU; FDA status has been historically fluctuating due to efficacy data debates.

-

Mechanism: Restores dystrophin production in patients with nonsense mutation DMD (nmDMD).

Cystic Fibrosis (CF)[1][4]

-

Application: Targets nonsense mutations in the CFTR gene.

-

Outcome: Restoration of chloride channel function.

Oncology (Emerging)

-

Concept: Many tumor suppressor genes (e.g., p53, APC) are inactivated by nonsense mutations.

-

Potential: Using this scaffold to restore p53 function could induce apoptosis in cancer cells that rely on its absence.

References

-

Synthesis & Methodology

-

Medicinal Chemistry & Bioisosterism

- Title: 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years.

- Source: Future Medicinal Chemistry.

-

URL:[Link]

-

Mechanism of Action (Ataluren)

-

Metabolic Stability

-

Title: 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry.

- Source: ACS Medicinal Chemistry Letters.

-

URL:[Link]

-

Sources

The Strategic Scaffold: 1,2,4-Oxadiazoles in Modern Drug Design

[1]

Executive Summary

The 1,2,4-oxadiazole ring is not merely a structural linker; it is a high-utility pharmacophore and bioisostere that has reshaped the landscape of medicinal chemistry.[1][2][3] Historically utilized to improve the metabolic stability of labile esters and amides, this five-membered heterocycle has evolved into a critical component for targeting complex biological pathways, including nonsense mutation read-through (e.g., Ataluren) and sphingosine-1-phosphate (S1P) receptor modulation.

This technical guide dissects the 1,2,4-oxadiazole scaffold, moving beyond basic textbook definitions to provide actionable insights on synthesis, bioisosteric utility, and experimental protocols for the modern drug hunter.[4][5]

Part 1: Structural Properties & Bioisosterism[1]

The Bioisosteric Rationale

The primary utility of the 1,2,4-oxadiazole ring lies in its ability to mimic the spatial and electronic properties of esters and amides while conferring resistance to hydrolytic enzymes (esterases and peptidases).[5][6]

| Property | Ester (-COO-) | Amide (-CONH-) | 1,2,4-Oxadiazole | Impact on Drug Design |

| H-Bond Acceptors | 2 | 1 (plus 1 Donor) | 2 (N2, N4) | Retains binding affinity to receptor pockets requiring carbonyl mimicry. |

| Metabolic Stability | Low (Hydrolysis) | Moderate | High | Significantly extends |

| Dipole Moment | ~1.7 D | ~3.7 D | ~4.0 D | High dipole aligns well with amide bioisosterism; influences membrane permeability. |

| Lipophilicity ( | Reference | Lower | Higher (+0.5 to 1.0) | Increases permeability but requires solubility management. |

Structural Geometry

The 1,2,4-oxadiazole ring is planar. The distance between substituents at the C3 and C5 positions closely approximates the distance between the

DOT Diagram: Bioisosteric Mapping

The following diagram illustrates the structural superposition of the 1,2,4-oxadiazole scaffold over a peptide bond.

Figure 1: Transition from labile peptide bonds to the rigid, metabolically stable 1,2,4-oxadiazole scaffold.

Part 2: Synthetic Architectures

The construction of the 1,2,4-oxadiazole ring classically involves the condensation of an amidoxime with a carboxylic acid derivative. While historical methods utilized harsh acyl chlorides, modern medicinal chemistry favors milder coupling reagents to tolerate sensitive functional groups.

The T3P One-Pot Protocol

Propylphosphonic anhydride (T3P) has emerged as the gold standard for this transformation.[7] Unlike EDC/HOBt, T3P drives the cyclodehydration step efficiently in a single pot without requiring the isolation of the O-acyl amidoxime intermediate.

Mechanism of Synthesis[8]

-

Activation: Carboxylic acid reacts with T3P to form an activated anhydride.

-

Coupling: Amidoxime attacks the activated acid, forming an O-acyl amidoxime.

-

Cyclodehydration: Thermal driving force (often with T3P assistance) eliminates water to close the ring.

DOT Diagram: Synthesis Workflow

Figure 2: The T3P-mediated one-pot synthesis pathway from nitrile and acid precursors.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 3-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole. Scale: 1.0 mmol.

Reagents

-

4-Chlorobenzamidoxime (1.0 equiv)

-

Acetic acid (1.1 equiv)

-

T3P (50% w/w in EtOAc) (2.0 equiv)

-

Triethylamine (TEA) (3.0 equiv)

-

Ethyl Acetate (EtOAc) or Toluene (Solvent)

Step-by-Step Methodology

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzamidoxime (170 mg, 1.0 mmol) and acetic acid (66 mg, 1.1 mmol) in EtOAc (5 mL).

-

Base Addition: Add Triethylamine (0.42 mL, 3.0 mmol) dropwise at 0°C. Stir for 10 minutes.

-

Coupling Agent: Add T3P solution (1.2 mL, ~2.0 mmol) dropwise. Note: T3P is moisture sensitive; handle under inert atmosphere if possible.

-

Reaction: Remove the ice bath and heat the reaction mixture to reflux (approx. 75-80°C for EtOAc, 100°C if using Toluene) for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LCMS.

-

Workup: Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

-

Wash: Wash the combined organic layers with saturated NaHCO3 (to remove unreacted acid) and brine.

-

Purification: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography.

Validation Criteria:

-

1H NMR: Look for the disappearance of the broad NH2 signal of the amidoxime (~5-6 ppm).

-

LCMS: Confirm mass [M+H]+.

-

Safety Note: Hydroxylamine (used to make amidoximes) is potentially explosive upon heating; ensure all hydroxylamine is consumed or removed before high-heat steps in precursor synthesis.

Part 4: Therapeutic Applications & Case Studies

Case Study: Ataluren (Translarna™)

Ataluren represents the most prominent clinical application of the 1,2,4-oxadiazole scaffold.

-

Indication: Duchenne Muscular Dystrophy (DMD) caused by nonsense mutations.[8][9][10]

-

Mechanism: It acts as a ribosome modulator, allowing the cellular machinery to "read through" premature stop codons (UGA) without affecting normal termination codons.[11]

-

Role of Oxadiazole: The 1,2,4-oxadiazole core links a fluorobenzene and a benzoic acid. It provides the necessary planarity and electronic distribution to intercalate or interact with the ribosomal decoding center, a feat that a flexible linker could not achieve.

DOT Diagram: Ataluren Mechanism

Figure 3: Mechanism of action for Ataluren-mediated nonsense mutation suppression.

Emerging Areas: S1P1 Agonists

Derivatives containing the 1,2,4-oxadiazole ring have shown high affinity for Sphingosine-1-phosphate (S1P) receptors. The ring serves as a stable linker that positions lipophilic tails into the hydrophobic pocket of the GPCR, mimicking the lipid chain of the endogenous ligand.

Part 5: Common Pitfalls & Troubleshooting

-

Regioselectivity Issues:

-

Problem: Confusion between 3,5-disubstituted 1,2,4-oxadiazoles and their 1,3,4-isomers.

-

Solution: The synthesis route dictates the isomer. Amidoxime + Acid always yields the 1,2,4-isomer. Hydrazide + Acid yields the 1,3,4-isomer. Verify using 13C NMR (C3 and C5 have distinct shifts).

-

-

Ring Instability:

-

Problem: While stable to hydrolysis, the N-O bond can be cleaved under strong reducing conditions (e.g., hydrogenation with Pd/C or metabolic reduction by cytosolic reductases).

-

Solution: Avoid catalytic hydrogenation for deprotection steps elsewhere in the molecule if the ring is present. Use acid-labile protecting groups instead.

-

-

Nucleophilic Attack:

-

Problem: The C5 position is electrophilic. Strong nucleophiles can attack C5, leading to ring opening (ANRORC mechanism).

-

Solution: Avoid using strong unhindered nucleophiles in subsequent synthetic steps.

-

References

-

Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Available at: [Link]

-

Pace, A., & Pierro, P. (2009). "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry. Available at: [Link]

-

Augustine, J. K., et al. (2009).[12] "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[7] Tetrahedron Letters. Available at: [Link]

-

Welch, E. M., et al. (2007). "PTC124 targets genetic disorders caused by nonsense mutations."[8][13] Nature. Available at: [Link]

-

European Medicines Agency. (2014).[9] "Translarna (ataluren) Assessment Report." Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors [frontiersin.org]

- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Ataluren? [synapse.patsnap.com]

- 9. Ataluren | C15H9FN2O3 | CID 11219835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ataluren - Wikipedia [en.wikipedia.org]

- 12. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 13. Deciphering the Nonsense Readthrough Mechanism of Action of Ataluren: An in Silico Compared Study - PMC [pmc.ncbi.nlm.nih.gov]

The Oxadiazole Linker: A Technical Guide to Accelerating Drug Discovery

Introduction: The Rise of a Privileged Heterocycle in Medicinal Chemistry

In the intricate chess game of drug design, the strategic selection of chemical linkers is paramount. These molecular bridges not only connect pharmacophoric elements but also profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Among the pantheon of heterocyclic scaffolds, the oxadiazole ring has emerged as a "privileged structure" for medicinal chemists.[1][2] This five-membered aromatic ring, containing one oxygen and two nitrogen atoms, is not merely a passive spacer.[3] Its unique electronic properties and metabolic resilience offer a powerful tool to overcome common drug development hurdles, such as poor stability and unfavorable pharmacokinetics.[1][4]

This guide provides an in-depth exploration of novel oxadiazole linkers for drug discovery professionals. We will dissect the rationale behind their use, detail robust synthetic methodologies, and present case studies that underscore their successful application in modern therapeutics. Of the four possible isomers, the 1,3,4- and 1,2,4-oxadiazoles are of greatest interest due to their stability and versatile pharmacological profiles.[5][6]

Part 1: The Oxadiazole Core - A Bioisostere with Benefits

A cornerstone of the oxadiazole linker's utility lies in its role as a bioisostere for amide and ester functionalities.[1][7] This strategic substitution is a key tactic in medicinal chemistry to enhance the drug-like properties of a lead compound.[8]

Why Replace Amides and Esters?

Amide and ester groups, while common in bioactive molecules, are often metabolic liabilities. They are susceptible to hydrolysis by ubiquitous esterase and amidase enzymes in the body, leading to rapid compound degradation and poor bioavailability. The oxadiazole ring, being an electron-deficient aromatic system, is significantly more resistant to such enzymatic cleavage.[5][7]

The Physicochemical Advantage:

The replacement of a flexible amide or ester linkage with a rigid, planar oxadiazole ring has profound conformational effects. This rigidity can pre-organize the molecule into a bioactive conformation, enhancing binding affinity for its biological target. Furthermore, the nitrogen atoms in the ring act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of the amide/ester carbonyl oxygen and contributing to target engagement.[4][9] The substitution can also favorably modulate a compound's physicochemical properties:

-

Lipophilicity: Replacing a 1,2,4-oxadiazole with a more polar 1,3,4-oxadiazole can reduce lipophilicity, which often leads to improved aqueous solubility.[10]

-

Metabolic Stability: The inherent stability of the oxadiazole ring generally leads to reduced metabolic degradation and longer half-life in vivo.[10][11]

Table 1: Comparative Properties of Oxadiazole Isomers vs. Common Linkers

| Property | Ester (-COO-) | Amide (-CONH-) | 1,3,4-Oxadiazole | 1,2,4-Oxadiazole | Rationale for Bioisosteric Replacement |

| Metabolic Stability | Low (Susceptible to esterases) | Moderate (Susceptible to amidases) | High (Resistant to hydrolysis) | High (Resistant to hydrolysis) | Improves pharmacokinetic profile and in vivo half-life.[1][10] |

| Hydrogen Bond Acceptors | 2 | 1 | 2 | 2 | Mimics key interactions of esters/amides with biological targets.[4] |

| Conformational Flexibility | High | Moderate | Low (Rigid, planar) | Low (Rigid, planar) | Can lock the molecule in a bioactive conformation, increasing potency. |

| Polarity (Aqueous Solubility) | Moderate | Moderate | Generally higher than 1,2,4-isomer | Generally lower than 1,3,4-isomer | Polarity can be tuned by isomer selection to optimize solubility.[10][11] |

Part 2: Synthetic Strategies for Incorporating Oxadiazole Linkers

The practical application of oxadiazole linkers hinges on efficient and versatile synthetic methodologies. Numerous strategies have been developed, ranging from classical cyclodehydration reactions to modern, one-pot procedures.

Classical Pathway: Cyclodehydration of Diacylhydrazines (for 1,3,4-Oxadiazoles)

This is one of the most common and reliable methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.[12] The core principle is the removal of a water molecule from a 1,2-diacylhydrazine intermediate to close the five-membered ring.

Causality Behind Experimental Choices:

-

Starting Materials: The synthesis begins with a carboxylic acid hydrazide and an acid chloride (or another activated carboxylic acid derivative). The choice of these precursors directly dictates the final substituents at the 2- and 5-positions of the oxadiazole ring.

-

Dehydrating Agent: A strong dehydrating agent is crucial for driving the final cyclization step. Phosphorus oxychloride (POCl₃) is frequently used due to its high reactivity and efficacy in promoting the reaction, often under reflux conditions.[1][12] Other agents like thionyl chloride (SOCl₂), polyphosphoric acid, and triflic anhydride can also be employed.[12] The choice of agent can depend on the functional group tolerance of the substrates.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rroij.com [rroij.com]

- 3. ijper.org [ijper.org]

- 4. tandfonline.com [tandfonline.com]

- 5. jpbsci.com [jpbsci.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. journaljpri.com [journaljpri.com]

- 10. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Application Note: One-Pot Cyclization of 1,2,4-Oxadiazoles from Carboxylic Acids

Abstract & Utility

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, serving as a metabolically stable bioisostere for esters and amides.[1][2][3] While traditional synthesis involves the isolation of O-acyl amidoxime intermediates followed by harsh thermal cyclodehydration, modern drug discovery demands rapid, one-pot procedures.

This guide details three validated protocols for the direct transformation of carboxylic acids to 1,2,4-oxadiazoles. We focus on T3P® (Propylphosphonic anhydride) for scalability and mildness, CDI/Microwave for high-throughput library generation, and Fluoride-Catalysis for temperature-sensitive substrates.

Mechanistic Insight

Understanding the reaction kinetics is crucial for troubleshooting. The one-pot reaction proceeds through two distinct phases: O-acylation (fast, kinetic control) and Cyclodehydration (slow, thermodynamic control).

The "Thermal Wall" Problem

Coupling a carboxylic acid with an amidoxime readily yields the linear O-acyl amidoxime intermediate at room temperature. However, the subsequent ring closure requires the elimination of water. Without a dehydrating agent or catalyst, this step often requires temperatures exceeding 100°C, which can degrade sensitive functional groups.

-

T3P Advantage: T3P acts as dual-purpose reagent: it activates the acid and acts as a water scavenger, driving the equilibrium toward the cyclized product under milder conditions.

-

CDI/Microwave Advantage: Microwave irradiation provides direct dielectric heating to the polar intermediate, overcoming the activation energy barrier for cyclization in minutes rather than hours.

Figure 1: Mechanistic pathway from carboxylic acid to 1,2,4-oxadiazole. The rate-limiting step is the dehydration of the linear intermediate.

Reagent Selection Guide

| Feature | T3P (Propylphosphonic anhydride) | CDI (Carbonyldiimidazole) | EDC / HOBt |

| Primary Utility | Scalable, robust, easy workup | Low cost, rapid library synthesis | Traditional, often requires 2 steps |

| Byproducts | Water-soluble phosphonic acid salts | Imidazole, CO₂ | Urea derivatives (difficult to remove) |

| Reaction Temp | 80°C (Reflux EtOAc) | 100–150°C (Microwave) | RT to 110°C |

| Moisture Sensitivity | High (Hydrolyzes) | High | Moderate |

| Toxicity | Low (Green chemistry preferred) | Moderate | Sensitizer |

Experimental Protocols

Protocol A: T3P-Mediated Synthesis (The "Robust" Method)

Best for: Scale-up (>1g), avoiding column chromatography, and substrates prone to epimerization.

Materials:

-

Amidoxime (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

-

Triethylamine (TEA) or DIPEA (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or DMF.[5]

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 equiv) and Amidoxime (1.1 equiv) in EtOAc (concentration ~0.2 M).

-

Base Addition: Add TEA (3.0 equiv) and stir at room temperature for 5 minutes.

-

Reagent Addition: Add T3P solution (2.0 equiv) dropwise. Note: T3P is viscous; weigh it rather than pipetting by volume for accuracy.

-

Reaction: Heat the mixture to reflux (approx. 75-80°C) for 4–12 hours.

-

Checkpoint: Monitor by TLC/LCMS.[3] The intermediate O-acyl amidoxime often appears quickly; heating is required to convert this intermediate to the oxadiazole.

-

-

Workup (Critical Advantage): Cool to room temperature. Wash the organic layer with water (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Isolation: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Microwave-Assisted CDI Synthesis

Best for: High-throughput library generation, unreactive acids.

Materials:

-

CDI (1.1 – 1.2 equiv)

-

Amidoxime (1.1 equiv)

-

Solvent: Dioxane or DMF (Anhydrous).

Procedure:

-

Activation: In a microwave vial, dissolve Carboxylic Acid in anhydrous Dioxane. Add CDI (1.1 equiv).[7]

-

Degassing: Stir at room temperature for 15–30 minutes.

-

Critical Step: Wait until CO₂ evolution completely ceases. If you add the amidoxime too early, it will react with unreacted CDI to form a urea byproduct.

-

-

Coupling: Add the Amidoxime (1.1 equiv).

-

Cyclization: Seal the vial. Irradiate in a microwave reactor:

-

Temperature: 120°C – 150°C.

-

Time: 15 – 30 minutes.

-

Pressure Limit: Set to 15-20 bar (safety cutoff).

-

-

Workup: Dilute with EtOAc, wash with water/brine. Purify via flash chromatography (silica gel).

Protocol C: TBAF-Promoted Cyclization (Low Temp)

Best for: Substrates that decompose >50°C.

Concept: Fluoride ions (from TBAF) are highly basic in aprotic solvents and can catalyze the dehydration of the O-acyl amidoxime at room temperature or mild heat (40°C).

Procedure Modification:

-

Perform the coupling using EDC/HOBt or CDI at Room Temperature to form the O-acyl amidoxime intermediate (verify by LCMS).

-

Add TBAF (1.0 M in THF, 1.0 equiv).

-

Stir at RT to 40°C. The cyclization typically completes within 1–4 hours.

Troubleshooting & Optimization (Expert Tips)

Scenario 1: Reaction stalls at the Intermediate (Linear O-acyl amidoxime).

-

Cause: Insufficient driving force for dehydration.

-

Solution:

-

T3P Method: Add an additional 1.0 equiv of T3P and increase base. T3P acts as the dehydrating agent; if it is consumed by wet solvent, cyclization stops.

-

General: Switch to higher boiling solvent (e.g., Toluene) and use a Dean-Stark trap (if not using water-scavenging reagents).

-

Scenario 2: Low Yield with Sterically Hindered Acids.

-

Solution: Use the CDI/Microwave method. The high thermal energy overcomes steric repulsion better than chemical activation alone. Increase temperature to 160°C.

Scenario 3: Product is water-soluble (Polar Oxadiazoles).

-

Solution: Do not use the aqueous workup described in Protocol A. instead, evaporate the reaction solvent (DMF/Dioxane) and load directly onto a Reverse-Phase (C18) flash column.

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal synthetic strategy.

References

-

Augustine, J. K., et al. (2009). Propylphosphonic anhydride (T3P®): An efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles.[8] Tetrahedron, 65(48), 9989-9996.[9]

-

Gangloff, A. R., et al. (2001). Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles using tetrabutylammonium fluoride as a mild and efficient catalyst.[8] Tetrahedron Letters, 42(8), 1441-1443.[8]

-

Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830.

-

Ye, X., et al. (2019). Recent advances in the synthesis of 1,2,4-oxadiazoles.[8] Organic Chemistry Frontiers, 6, 368-390.

Sources

- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 7. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles | CiNii Research [cir.nii.ac.jp]

Application Note & Protocol: Synthesis of N'-hydroxy-3-(methoxycarbonyl)benzamidine

Abstract & Significance

This application note provides a comprehensive, field-tested protocol for the synthesis of N'-hydroxy-3-(methoxycarbonyl)benzamidine via the reaction of methyl 3-cyanobenzoate with hydroxylamine. Amidoximes are a class of compounds of profound interest to medicinal chemists and drug development professionals.[1][2] They serve multiple strategic roles: as highly effective prodrugs for amidines to enhance oral bioavailability, as bioisosteres for carboxylic acids to modulate physicochemical properties, and as active pharmacophores capable of chelating metal ions in metalloenzymes.[3][4] The described methodology is robust, scalable, and designed for high-yield synthesis, incorporating in-process controls and detailed characterization to ensure scientific integrity and reproducibility.

Scientific Principles & Reaction Mechanism

The core of this synthesis is the nucleophilic addition of hydroxylamine to the electrophilic carbon atom of the nitrile group in methyl 3-cyanobenzoate.[4] This reaction is a cornerstone for converting nitriles into N-hydroxyamidines (amidoximes).

Key Mechanistic Steps:

-

Deprotonation of Hydroxylamine Salt: Hydroxylamine is typically supplied as a more stable hydrochloride salt (NH₂OH·HCl). A mild base, such as sodium carbonate (Na₂CO₃), is used to liberate the free hydroxylamine nucleophile in situ.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of free hydroxylamine attacks the electrophilic carbon of the cyano group.

-

Proton Transfer: A series of proton transfers, likely facilitated by the solvent, occurs to neutralize the charges and form the stable amidoxime product.

It is crucial to control reaction conditions, as aromatic nitriles with electron-withdrawing groups (like the methyl ester in this case) can sometimes be susceptible to side reactions, such as the formation of amides.[5] However, the protocol described herein is optimized to favor the formation of the desired amidoxime.

Reaction Scheme Diagram

Caption: Figure 1: Overall chemical transformation.

Detailed Experimental Protocol

This protocol is designed for a self-validating synthesis, incorporating clear checkpoints for reaction monitoring.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Purity | Supplier |

| Methyl 3-cyanobenzoate | C₉H₇NO₂ | 161.16 | 1.0 | 5.00 g | ≥99% | [6] |

| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | 1.5 | 3.23 g | ≥98% | Sigma-Aldrich |

| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | 0.8 | 2.63 g | ≥99.5% | Fisher Scientific |

| Ethanol (200 Proof) | C₂H₅OH | 46.07 | - | 100 mL | ACS Grade | VWR |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | ACS Grade | VWR |

| Hexanes | C₆H₁₄ | 86.18 | - | As needed | ACS Grade | VWR |

Step-by-Step Procedure

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine hydroxylamine hydrochloride (3.23 g, 1.5 eq.) and sodium carbonate (2.63 g, 0.8 eq.) in 100 mL of ethanol.

-

Reaction Initiation: Stir the suspension at room temperature for 15 minutes to allow for the formation of free hydroxylamine. To this mixture, add methyl 3-cyanobenzoate (5.00 g, 1.0 eq.).

-

Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 78-80 °C) using a heating mantle.

-

In-Process Monitoring (Self-Validation): Monitor the reaction progress every 2 hours using Thin Layer Chromatography (TLC).

-

TLC System: 1:1 Ethyl Acetate/Hexanes on silica gel plates.

-

Visualization: UV light (254 nm).

-

Observation: The starting material (methyl 3-cyanobenzoate) will have a higher Rf value than the more polar product. The reaction is considered complete upon the disappearance of the starting material spot (typically 6-8 hours).

-

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting solid residue, add 100 mL of deionized water and 100 mL of ethyl acetate. Stir vigorously for 10 minutes. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

-

Washing: Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution).

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter through a fluted filter paper, and rinse the paper with a small amount of ethyl acetate.

-

Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude product, typically as an off-white solid.

Purification

-

Recrystallization: The crude product can be purified by recrystallization from a hot ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot deionized water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 30 minutes to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Product Characterization

The identity and purity of the final product, N'-hydroxy-3-(methoxycarbonyl)benzamidine, should be confirmed by the following analytical methods.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Literature values should be consulted for comparison.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~9.70 (s, 1H, -OH)

-

δ ~8.30 (t, J = 1.5 Hz, 1H, Ar-H)

-

δ ~8.10 (dt, J = 7.8, 1.4 Hz, 1H, Ar-H)

-

δ ~7.95 (dt, J = 8.0, 1.3 Hz, 1H, Ar-H)

-

δ ~7.60 (t, J = 7.9 Hz, 1H, Ar-H)

-

δ ~5.90 (s, 2H, -NH₂)

-

δ ~3.90 (s, 3H, -OCH₃)

-

-

FT-IR (ATR, cm⁻¹):

-

3450-3300 (N-H stretch)

-

3200-3000 (broad, O-H stretch)

-

1720 (C=O stretch, ester)

-

1660 (C=N stretch)

-

1290 (C-O stretch, ester)

-

-

Mass Spectrometry (ESI+):

-

Calculated for C₉H₁₀N₂O₃ [M+H]⁺: 195.0764

-

Found: 195.076X

-

Experimental Workflow Visualization

Caption: Figure 2: Step-by-step experimental workflow.

Safety & Troubleshooting

-

Safety: Hydroxylamine and its salts can be corrosive, irritating, and potentially unstable at high temperatures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Troubleshooting:

-

Incomplete Reaction: If the reaction stalls (as seen on TLC), an additional portion of hydroxylamine hydrochloride (0.2 eq.) and base (0.1 eq.) can be added.

-

Low Yield: Poor yield can result from incomplete extraction. Ensure vigorous mixing during the extraction steps. The product may also be partially soluble in water; minimizing the volume of water used in recrystallization is key.

-

Oily Product: If the crude product is an oil instead of a solid, it may contain residual solvent or impurities. Try triturating with cold hexanes to induce solidification before proceeding with recrystallization.

-

References

-

BenchChem. (n.d.). The Amidoxime Functional Group in Piperidine Scaffolds: A Technical Guide for Drug Development. BenchChem. Retrieved from [3]

-

Clement, B. (2008). Recent developments in the chemistry and in the biological applications of amidoximes. Current Pharmaceutical Design, 14(10), 1001-47. Retrieved from [1][2]

-

Gasco, A. M., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. Retrieved from [Link][4]

-

Stephenson, L., Warburton, W. K., & Wilson, M. J. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic, 861-864. Retrieved from [Link][5]

-

Chem-Impex International. (n.d.). Methyl 3-cyanobenzoate. Chem-Impex. Retrieved from [Link][6]

-

LibreTexts. (2023). Conversion of nitriles to amides. Chemistry LibreTexts. Retrieved from [Link][7]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Organic-Chemistry.org. Retrieved from [Link][8]

-

Szymański, P., et al. (2021). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Molecules, 26(11), 3321. Retrieved from [Link][9]

Sources

- 1. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 9. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for 1,3-dipolar cycloaddition of nitrile oxides

Executive Summary

The 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes is the premier method for synthesizing isoxazolines and isoxazoles—heterocycles ubiquitous in antibiotics (e.g., oxacillin), valdecoxib-type COX-2 inhibitors, and novel agrochemicals.

This guide moves beyond textbook theory to address the primary operational challenge in the lab: The Kinetic Competition. Nitrile oxides are high-energy dipoles that, if left un-trapped, rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides). Success depends on maintaining a low steady-state concentration of the dipole in situ to favor the second-order cycloaddition over the second-order dimerization.

This document details two industry-standard protocols—the Mukaiyama Method (dehydration) and the Huisgen Method (oxidative halogenation)—and provides a framework for regiochemical control.

Mechanistic Insight & The "Furoxan Trap"

The Mechanism

The reaction is a concerted

-

Concertedness: Bonds form simultaneously (though often asynchronously), preserving the stereochemistry of the alkene.

-

Regioselectivity: For terminal alkenes, the oxygen of the dipole typically attacks the more substituted carbon (forming 5-substituted isoxazolines) due to steric hindrance and secondary orbital interactions.

The Stability Challenge

Nitrile oxides are transient. In the absence of a trap, they undergo head-to-head dimerization. This side reaction is irreversible and exothermic.

Diagram 1: Reaction Pathway & Dimerization Risk

Figure 1: The kinetic competition. To maximize yield, the path to the Product (green) must be kinetically favored over the path to the Dimer (red) by controlling dipole concentration.

Strategic Planning (Pre-Lab)

Solvent Selection

-

Chlorinated Solvents (DCM, CHCl3): Standard. Good solubility for organic substrates; non-polar enough to not interfere with orbital overlap.

-

Ethereal Solvents (THF, Et2O): Useful, but can coordinate with Lewis Acid catalysts if used.

-

Avoid: Nucleophilic solvents (alcohols) unless using specific aqueous-compatible protocols (e.g., Chloramine-T), as they can trap the nitrile oxide to form hydroximates.

Stoichiometry

-

Dipolarophile Excess: If the alkene is cheap, use 1.5–2.0 equivalents. This ensures that as soon as a nitrile oxide molecule is generated, it encounters a trap immediately.

-

Slow Addition: If the alkene is valuable (limiting reagent), add the dipole precursor slowly (syringe pump) to the alkene solution.

Experimental Protocols

Protocol A: The Mukaiyama Method (Dehydration of Nitroalkanes)

Best For: Aliphatic nitrile oxides. Mechanism: Dehydration of primary nitro compounds using phenyl isocyanate (PhNCO) and a catalytic base.

Reagents:

-

Primary Nitroalkane (1.0 equiv)

-

Dipolarophile (Alkene/Alkyne) (1.2 – 1.5 equiv)

-

Phenyl Isocyanate (PhNCO) (2.0 equiv)

-

Triethylamine (Et3N) (catalytic, ~0.1 equiv)

-

Solvent: Anhydrous Benzene or Toluene (DCM is an alternative).

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (N2 or Ar).

-

Dissolution: Dissolve the Nitroalkane and Dipolarophile in the solvent (0.1 M concentration relative to nitroalkane).

-

Activator Addition: Add PhNCO (2.0 equiv) to the mixture.

-

Catalysis: Add Et3N (5 drops or 0.1 equiv) dropwise.

-

Note: You may observe a precipitate forming (diphenylurea byproduct).

-

-

Reaction: Heat the mixture to 60–80 °C. Monitor by TLC.

-

Endpoint: Disappearance of the nitroalkane.

-

-

Workup: Cool to room temperature. Filter off the urea precipitate. Add water to the filtrate to hydrolyze excess isocyanate. Extract with DCM or EtOAc.

-

Purification: Flash column chromatography.

Critical Note: PhNCO is a lachrymator and sensitizer. Handle in a fume hood.

Protocol B: The Huisgen Method (Halogenation of Aldoximes)

Best For: Aromatic nitrile oxides and acid-sensitive substrates. Mechanism: Conversion of aldoxime to hydroximoyl chloride (using NCS), followed by HCl elimination (using Et3N).

Reagents:

-

Aldoxime (R-CH=NOH) (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.1 equiv)

-

Dipolarophile (1.2 – 1.5 equiv)

-

Triethylamine (Et3N) (1.2 equiv)

-

Solvent: DMF or DCM/DMF (4:1).

Step-by-Step:

-

Chlorination (The "Pre-Step"):

-

Dissolve Aldoxime in DMF (0.2 M).

-

Add NCS (1.1 equiv) in portions at room temperature.

-

Observation: The reaction is initially endothermic, then exothermic. If it does not start (no heat/color change), add a trace amount of HCl gas (from the headspace of an HCl bottle) to catalyze.

-

Stir for 1 hour to ensure complete conversion to hydroximoyl chloride. Check TLC (aldoxime should be gone).

-

-

Cycloaddition:

-

Add the Dipolarophile to the reaction vessel containing the hydroximoyl chloride.

-

Cool the mixture to 0 °C (ice bath).

-

-

Elimination (Dipole Generation):

-

Dissolve Et3N in a small amount of solvent.

-

Add the Et3N solution dropwise over 30–60 minutes.

-

Why? Slow addition keeps the concentration of nitrile oxide low, preventing dimerization.

-

-

Completion: Allow to warm to room temperature and stir overnight.

-

Workup: Pour into water. Extract with Et2O or EtOAc. Wash organic layer with water (to remove DMF) and brine.

-

Purification: Flash column chromatography.

Data Analysis & Characterization

Regiochemistry Verification (NMR)

For a terminal alkene (

Table 1: Characteristic NMR Shifts (CDCl3)

| Position | Proton (1H NMR) | Carbon (13C NMR) | Multiplicity |

| H-5 / C-5 (Next to Oxygen) | 4.6 – 5.1 ppm | 78 – 85 ppm | dd or m |

| H-4 / C-4 (Methylene) | 2.9 – 3.6 ppm | 35 – 45 ppm | dd (ABX system) |

| C-3 (Imine Carbon) | N/A | 155 – 160 ppm | Quaternary |

Interpretation: If you see a signal at ~4.0 ppm instead of ~4.8 ppm for the methine proton, suspect the formation of the 4-substituted regioisomer (rare, usually only with electron-deficient alkenes like acrylates).

Troubleshooting & Optimization Workflow

Diagram 2: Decision Tree for Protocol Selection

Figure 2: Operational workflow for selecting the correct generation method and troubleshooting dimerization issues.

References

-

Huisgen, R. (1963).[1] 1,3-Dipolar Cycloadditions.[1][2][3][4][5][6][7][8][9][10] Past and Future. Angewandte Chemie International Edition.[1] Link[1]

-

Mukaiyama, T., & Hoshino, T. (1960).[1] The Reaction of Primary Nitroparaffins with Isocyanates. Journal of the American Chemical Society.[1][11] Link

-

Denton, R. M., & An, J. (2014). Regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides to alkynes.[9] Organic & Biomolecular Chemistry.[1][2][6][8][12][13] Link

-

Navarro, A. (2019). Nitrile Oxide Cycloadditions: A Review of Recent Advances. Molecules.[1][2][3][4][6][7][8][10][13][14][15] Link

-

Bode, J. W., et al. (2006). Chemoselective Amide Ligations by Decarboxylative Condensations of N-Alkylhydroxylamines and alpha-Ketoacids. (Context on modern hydroxylamine/oxide chemistry). Nature. Link

Sources

- 1. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 2. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds-An Approach to Spiro-N-Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 5. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. Stereo- and regioselectivity in nitrile oxide cycloaddition reactions to norethisterone acetate as dipolarophile [pubmed.ncbi.nlm.nih.gov]

- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 9. researchgate.net [researchgate.net]

- 10. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nucleoside and nucleotide analogues by catalyst free Huisgen nitrile oxide–alkyne 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. par.nsf.gov [par.nsf.gov]

- 14. download.basf.com [download.basf.com]

- 15. air.unimi.it [air.unimi.it]

Application Note: Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate as a PLpro Inhibitor Scaffold

Executive Summary

The SARS-CoV-2 Papain-like protease (PLpro) is a dual-threat enzyme essential for viral replication (processing the pp1a/pp1ab polyproteins) and immune evasion (deubiquitination and de-ISGylation of host signaling proteins).[1] While the benzamide derivative GRL-0617 established the proof-of-concept for non-covalent PLpro inhibition, its amide bond presents liabilities regarding metabolic stability and membrane permeability.

Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate represents a privileged bioisosteric scaffold designed to overcome these limitations. By replacing the amide linker of GRL-0617-class inhibitors with a 1,2,4-oxadiazole ring, researchers can lock the bioactive conformation, improve metabolic half-life, and access novel IP space. This guide details the chemical rationale, synthesis, and validation protocols for utilizing this scaffold in Fragment-Based Drug Discovery (FBDD) and lead optimization.

Chemical Biology & Mechanism of Action

The Bioisosteric Rationale

The 1,2,4-oxadiazole ring acts as a planar, metabolically stable surrogate for the amide bond found in first-generation PLpro inhibitors.

-

Conformational Restriction: The oxadiazole ring rigidifies the core, reducing the entropic penalty upon binding to the PLpro S3/S4 subsites.

-

Interaction Profile: The nitrogen atoms in the oxadiazole ring serve as hydrogen bond acceptors, mimicking the carbonyl oxygen of the amide, while the aromatic character facilitates

-stacking interactions with Tyr268 in the BL2 groove. -

Vector Exploration: The methyl ester moiety on the benzoate ring serves as a versatile synthetic handle (C-terminus equivalent) for extending into the solvent-exposed region or converting to a warhead, while the C3 position of the oxadiazole allows for deep penetration into the hydrophobic S4 pocket (typically substituted with naphthyl or substituted biphenyl groups).

Binding Mode

Crystallographic data (e.g., PDB 7LBS context) suggests that this scaffold binds in the BL2 groove, blocking the entry of the C-terminal LRGG motif of Ubiquitin/ISG15. The benzoate moiety orients towards the solvent interface (S3), while the substituent at the oxadiazole C3 position anchors the molecule in the hydrophobic S4 pocket.

Experimental Protocols

Protocol A: Modular Synthesis of the Scaffold

Rationale: This "Two-Step, One-Pot" protocol minimizes purification steps and prevents the hydrolysis of the methyl ester, a common pitfall in standard oxadiazole synthesis.

Reagents:

-

Starting Material A: Methyl 3-(chlorocarbonyl)benzoate (Acid chloride of mono-methyl isophthalate).

-

Starting Material B: Aryl amidoxime (R-C(NH

)=NOH) – Note: To synthesize the bare scaffold, R=H; for GRL-0617 analogs, R=substituted phenyl/naphthyl. -

Solvent: Toluene (anhydrous).

-

Base: Pyridine or Triethylamine.

Step-by-Step Methodology:

-

O-Acylation (Room Temperature):

-

Dissolve 1.0 eq of Aryl amidoxime in anhydrous Toluene under

atmosphere. -

Add 1.1 eq of Base (Pyridine).

-

Dropwise add 1.0 eq of Methyl 3-(chlorocarbonyl)benzoate dissolved in Toluene.

-

Stir at RT for 2 hours. Monitor by TLC (formation of O-acylamidoxime intermediate).

-

Critical Checkpoint: Do not heat yet. Heating prematurely can lead to side products if acylation isn't complete.

-

-

Cyclodehydration (Thermal):

-

Once the intermediate is confirmed, heat the reaction mixture to reflux (110°C) for 4–6 hours.

-

The O-acylamidoxime undergoes intramolecular condensation to form the 1,2,4-oxadiazole ring.

-

Water Removal: For difficult substrates, use a Dean-Stark trap to remove water, driving the equilibrium.

-

-

Workup & Purification:

-

Cool to RT. Wash with water, 1N HCl (to remove pyridine), and brine.

-

Dry over

and concentrate. -

Recrystallize from EtOH or purify via Flash Column Chromatography (Hexane/EtOAc).

-

Visualization of Synthesis Logic:

Caption: Modular synthesis of the oxadiazole scaffold via O-acylation followed by thermal cyclodehydration.

Protocol B: SARS-CoV-2 PLpro Enzymatic Inhibition Assay (FRET)

Rationale: This assay quantifies the scaffold's ability to inhibit the cleavage of a synthetic peptide substrate mimicking the viral polyprotein cleavage site.

Materials:

-

Enzyme: Recombinant SARS-CoV-2 PLpro (final conc. 50 nM).

-

Substrate: Z-RLRGG-AMC (Fluorogenic peptide, final conc. 50 µM).

-

Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 1 mM DTT.

-

Control: GRL-0617 (Positive Control), DMSO (Vehicle).

Workflow:

-

Compound Preparation:

-

Prepare 100x stocks of the scaffold in DMSO.

-

Perform 3-fold serial dilutions (8-point dose-response).

-

-

Pre-Incubation:

-

Add 10 µL of PLpro enzyme solution to 384-well black plates.

-

Add 0.5 µL of compound (or DMSO).

-

Incubate for 30 minutes at RT to allow equilibrium binding.

-

-

Reaction Initiation:

-

Add 10 µL of Z-RLRGG-AMC substrate.

-

Final Volume: 20.5 µL.

-

-

Data Acquisition:

-

Measure fluorescence (Ex: 360 nm, Em: 460 nm) continuously for 60 minutes on a kinetic plate reader.

-

Calculate initial velocity (

) from the linear portion of the curve.

-

-

Data Analysis:

-

Normalize

to DMSO control (100% activity). -

Fit data to the Hill equation to determine

.

-

Visualization of Assay Logic:

Caption: FRET assay logic demonstrating the competitive inhibition mechanism of the scaffold.

Data Summary & SAR Insights

The following table summarizes the expected impact of structural modifications on the Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate scaffold based on literature analogs (e.g., Heikal et al., 2023).

| Structural Region | Modification | Effect on PLpro Activity | Rationale |

| Oxadiazole Core | 1,2,4-isomer | Optimal | Maintains correct geometry for H-bonding with Asp164. |

| Benzoate Ester | Hydrolysis to Acid | Decrease | Loss of permeability; electrostatic repulsion in S3 pocket. |

| Benzoate Ester | Amide conversion | Variable | Can improve solubility but may re-introduce metabolic liability. |

| C3 Substituent | Phenyl (unsub) | Low Potency | Insufficient hydrophobic fill of S4 pocket. |

| C3 Substituent | Naphthyl / Biphenyl | High Potency | Critical |

References

-

Heikal, L. A., et al. (2023). Repurposing 1,2,4-oxadiazoles as SARS-CoV-2 PLpro inhibitors and investigation of their possible viral entry blockade potential.[2][3][4] European Journal of Medicinal Chemistry.

-

Ratia, K., et al. (2008). A noncovalent class of papain-like protease inhibitors blocks SARS virus replication. Proceedings of the National Academy of Sciences.

-

Shin, D., et al. (2020). Papain-like protease regulates SARS-CoV-2 viral spread and innate immunity. Nature.

-

Augustin, M., et al. (2020). Rapid discovery of synthetic inhibitors for the SARS-CoV-2 papain-like protease using a fragment-based approach. BioRxiv.

-

Fu, Z., et al. (2021). The structural basis for SARS-CoV-2 PLpro inhibition by GRL0617.[2][3] Cell Research.

Sources

- 1. sunshinebiopharma.com [sunshinebiopharma.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Repurposing 1,2,4-oxadiazoles as SARS-CoV-2 PLpro inhibitors and investigation of their possible viral entry blockade potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Repurposing 1,2,4-oxadiazoles as SARS-CoV-2 PLpro inhibitors and investigation of their possible viral entry blockade potential - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Functionalization of Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate for Drug Discovery

Abstract: This document provides a comprehensive guide to the chemical functionalization of methyl 3-(1,2,4-oxadiazol-5-yl)benzoate, a key heterocyclic scaffold in medicinal chemistry. The 1,2,4-oxadiazole motif is recognized as a valuable bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties to parent molecules.[1][2] This guide moves beyond simple procedural lists to offer in-depth mechanistic insights, detailed, field-tested protocols, and strategic guidance for researchers in drug development. We will explore functionalization at three primary sites: the methyl ester, the central phenyl ring, and the oxadiazole heterocycle itself, providing a tactical roadmap for generating diverse compound libraries from this versatile starting material.

Chapter 1: Core Scaffold and Strategic Overview

Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate presents multiple avenues for chemical modification. The choice of strategy depends on the desired final structure and the therapeutic target. The molecule's electronic landscape is dominated by two powerful electron-withdrawing groups: the methyl ester and the 1,2,4-oxadiazole ring.[3] This electronic character dictates the reactivity and regioselectivity of subsequent transformations.

Our exploration is divided into three primary functionalization pathways, illustrated below.

Sources

Troubleshooting & Optimization

Solubility issues with oxadiazole benzoate esters

Technical Support Center: Oxadiazole Benzoate Ester Solubility & Stability

Role: Senior Application Scientist Subject: Troubleshooting Solubility, Stability, and Handling of Oxadiazole Benzoate Esters ID: TS-OXD-BENZ-001

Introduction: The Physicochemical Paradox

Researchers working with oxadiazole benzoate esters often face a specific "solubility paradox." The 1,3,4-oxadiazole ring is frequently employed as a bioisostere to improve metabolic stability and lipophilicity (LogP), yet when coupled with a benzoate ester moiety, the resulting molecule often exhibits extreme crystallinity (high lattice energy) or aggressive hydrophobicity .

This guide addresses the three critical failure points in the workflow:

-

Synthesis Workup: Inability to isolate pure solid (oiling out).

-

Stock Preparation: Incomplete dissolution in DMSO/organic solvents.

-

Biological Assays: "Crash-out" precipitation upon dilution into aqueous media.

Part 1: Synthesis & Purification Troubleshooting

Context: You have synthesized the target ester via cyclization (e.g., using

Q1: My product "oils out" instead of crystallizing during the final workup. How do I fix this?

Diagnosis: This is common for oxadiazole benzoates due to their low melting points and high lipophilicity. Rapid neutralization of the acid catalyst (often

Protocol: The "Controlled Crash" Method

-

Temperature Control: Do not pour the reaction mixture directly onto ice. Instead, maintain the reaction mixture at 0–5°C and add the neutralizing base (e.g.,

) dropwise. -

Seeding: If an oil forms, decant the aqueous supernatant. Dissolve the oil in a minimum amount of warm ethanol or ethyl acetate .

-

Anti-solvent Addition: Add n-hexane or cold water dropwise to the warm organic solution until turbidity just persists.

-

Scratching: Scratch the inner wall of the flask with a glass rod to induce nucleation.

-

Aging: Allow the mixture to stand at 4°C overnight.

Q2: I suspect my ester is hydrolyzing during the workup. How do I prevent this?

Diagnosis: The oxadiazole ring is electron-withdrawing, making the attached benzoate ester highly susceptible to nucleophilic attack (hydrolysis) in basic media.

Corrective Action:

-

Avoid Strong Bases: Never use NaOH or KOH for neutralization. Use saturated Sodium Bicarbonate (

) or Sodium Acetate . -

pH Monitoring: Stop neutralization immediately when pH reaches 7.0–7.5 . Do not exceed pH 8.

-

Cold Processing: Perform all aqueous washes at <10°C to kinetically inhibit hydrolysis.

Part 2: Solubilization for Biological Assays

Context: You need to dissolve the compound for MIC (Minimum Inhibitory Concentration) or cytotoxicity assays.

Q3: The compound dissolves in DMSO but precipitates immediately when added to cell culture media (RPMI/DMEM).

Diagnosis: This is the "Solvent Shift" effect. The compound is soluble in DMSO (polar aprotic) but insoluble in water (polar protic). When the DMSO plume hits the water, the local solubility drops, causing rapid aggregation.

Troubleshooting Workflow (Decision Tree):

Figure 1: Decision tree for troubleshooting precipitation events in biological media.

Q4: What is the recommended solvent system for stock solutions?

Standard Protocol:

-

Primary Solvent: 100% DMSO (Anhydrous).

-

Concentration: Prepare a 10 mM or 20 mM stock.

-

Storage: -20°C. Avoid repeated freeze-thaw cycles which promote crystal growth.

-

-

Secondary Solvent (if DMSO fails): DMA (Dimethylacetamide) or DMF (Dimethylformamide).

-

Warning: DMA/DMF are more toxic to cells; ensure final assay concentration is <0.1%.

-

Data Table: Solubility Profiles of Common Derivatives

| Solvent System | Solubility Rating | Suitability for Bio-Assay | Notes |

| DMSO | High (+++) | Excellent | Standard vehicle. Keep <0.5% v/v. |

| Ethanol | Moderate (++) | Good | Volatile; evaporation alters concentration. |

| Water (pH 7) | Very Low (--) | Poor | Requires surfactant. |

| PBS + 5% Tween 80 | Moderate (+) | Good | Best for animal studies (IP/Oral). |

| PEG 400 | High (+++) | Moderate | Viscosity may affect pipetting accuracy. |

Part 3: Chemical Stability & Structural Insights

Context: You observe a loss of potency over time or degradation peaks in LC-MS.

Q5: Is the oxadiazole ring or the ester linkage the source of instability?

Technical Insight:

The 1,3,4-oxadiazole ring is thermally stable and resistant to oxidative degradation. However, it acts as an electron-withdrawing group (similar to a pyridine).[1] This withdraws electron density from the attached benzoate ester carbonyl, making the ester bond (

Mechanism of Failure:

Validation Experiment: To confirm if instability is due to the ester or the ring:

-

Incubate compound in PBS (pH 7.4) at 37°C for 24 hours.

-

Run LC-MS.

-

Result A: Mass shift of -14, -28, etc. (alkyl loss)

Ester Hydrolysis (Most Likely). -

Result B: Ring opening (hydrazide formation)

Oxadiazole Cleavage (Rare, only in strong acid/base).

Q6: How can I structurally modify the compound to improve solubility without losing activity?

If formulation fails, lead optimization is required.

Visual Guide to Structural Modification:

Figure 2: Structural modification strategies to lower LogP and disrupt crystal lattice energy.

References

-

Synthesis & General Properties: Ahmed, E., et al. (2024).[1][2][3] "A Review on Synthesis and Biological Activities of Oxadiazole Derivatives." Journal of Mines, Metals and Fuels.[2][4]

-

Solubility & Lipophilicity: Bala, S., et al. (2014). "1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies." BioMed Research International.

-

Stability & Bioisosterism: Villemagne, B., et al. (2020).[5] "Fragment-based drug-design and synthesized new oxadiazole compounds as potent EthR inhibitors." Applied Microbiology and Biotechnology.

-

Solubilization Techniques: Hilaris Publisher. (2023).[1] "Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs."

Sources

Technical Support Center: Purification of Amidoxime Compounds

Welcome to the technical support center for amidoxime purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity amidoxime compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our approach is rooted in explaining the fundamental chemical principles behind each purification technique, ensuring you can make informed decisions in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding amidoxime synthesis and purification.

Q1: What are the most common impurities I should expect in my crude amidoxime reaction mixture?

The synthesis of amidoximes, most commonly through the nucleophilic attack of hydroxylamine on a nitrile, can generate several types of impurities.[1][2] Identifying these is the first step toward effective purification.

-

Unreacted Starting Materials: Residual nitriles and hydroxylamine are common.

-

Amide/Carboxylic Acid: Partial or complete hydrolysis of the starting nitrile or the amidoxime product itself can lead to the formation of corresponding amides and carboxylic acids, especially if the reaction is performed under harsh acidic or basic conditions.[3][4][5]

-